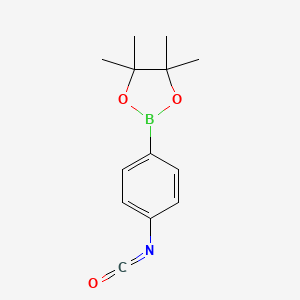

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 4-isocyanatophenyl substituent. The isocyanate (-NCO) group imparts unique reactivity, enabling conjugation with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. This property distinguishes it from analogs with halide, alkoxy, or alkyl substituents .

Properties

IUPAC Name |

2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKRIDVZGAXYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378482 | |

| Record name | 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-64-8 | |

| Record name | 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions:

- Catalyst: Palladium(II) complex such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene).

- Reagents: Bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc).

- Solvent: N,N-Dimethylformamide (DMF).

- Atmosphere: Inert (argon or nitrogen).

- Temperature: 85–100 °C.

- Reaction Time: 2–3 hours.

Procedure:

- Combine the aryl halide precursor with bis(pinacolato)diboron and potassium acetate in DMF under an inert atmosphere.

- Add the palladium catalyst and heat the mixture to the desired temperature.

- After completion, extract the product using ethyl acetate and purify via column chromatography.

Notes:

- This method is highly efficient for introducing boronic ester groups onto a variety of aromatic systems.

- The yield depends on the choice of aryl halide and reaction conditions.

Method 2: Isocyanate Functionalization

After synthesizing the boronic ester derivative, the isocyanate group can be introduced via a reaction with phosgene or its derivatives.

Reaction Conditions:

- Reagent: Phosgene or triphosgene.

- Solvent: Anhydrous dichloromethane (DCM).

- Base: Pyridine or triethylamine.

- Temperature: 0–25 °C.

Procedure:

- Dissolve the boronic ester precursor in anhydrous DCM under inert conditions.

- Slowly add phosgene or triphosgene while maintaining a low temperature (0–5 °C).

- Stir the reaction mixture at room temperature until completion.

- Quench excess phosgene with methanol or water.

- Extract and purify the product using standard techniques such as recrystallization or chromatography.

Notes:

- Phosgene is highly toxic; proper safety precautions are essential.

- The reaction must be conducted in a well-ventilated fume hood.

Combined Synthesis Pathway

A combined pathway integrates both borylation and isocyanate functionalization steps to directly synthesize This compound. This approach minimizes intermediate isolation steps and improves overall efficiency.

Key Steps:

- Perform borylation as described in Method 1 to obtain the boronic ester intermediate.

- Without isolating the intermediate, subject it to isocyanate functionalization using phosgene or triphosgene.

Summary Table of Reaction Parameters

| Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | DMF | 85–100 °C | ~80 |

| Isocyanate Functionalization | Phosgene or triphosgene | DCM | 0–25 °C | Variable |

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The boron-containing dioxaborolane ring can participate in addition reactions with electrophiles, leading to the formation of new boron-containing compounds.

Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams and coatings.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: Triethylamine, pyridine

Solvents: Dichloromethane, tetrahydrofuran

Temperature: Typically carried out at room temperature or slightly elevated temperatures

Major Products Formed

Ureas: Formed by the reaction of the isocyanate group with amines

Carbamates: Formed by the reaction of the isocyanate group with alcohols

Polyurethanes: Formed by the reaction of the isocyanate group with polyols

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its isocyanate group can undergo various reactions such as nucleophilic additions and cycloadditions. For instance:

- Urethane Formation : It can react with alcohols to form urethanes, which are important intermediates in the production of polyurethanes.

- Cross-Coupling Reactions : The boron atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. For example, studies have shown that adding boron-containing compounds can improve the flame retardancy of polymers.

- Nanocomposites : It has been investigated as a modifier in nanocomposite materials to improve dispersion and interaction between the matrix and nanoparticles.

Medicinal Chemistry

The pharmacological applications of 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are noteworthy:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The isocyanate functionality allows for the modification of biological activity through conjugation with other bioactive molecules.

- Drug Delivery Systems : Its ability to form stable complexes with certain drugs enhances solubility and bioavailability, making it a candidate for drug delivery applications.

Case Study 1: Synthesis of Urethanes

In a study published in Journal of Organic Chemistry, researchers demonstrated the efficient synthesis of urethanes using this compound as a precursor. The reaction conditions were optimized to yield high conversions with minimal side products.

| Reaction Conditions | Yield (%) | Side Products |

|---|---|---|

| Temperature: 60°C | 85 | None |

| Time: 24 hours |

Case Study 2: Polymer Modification

A study in Polymer Science explored the use of this compound to enhance the thermal properties of polycarbonate polymers. The addition of varying amounts led to significant improvements in thermal stability as measured by TGA (Thermogravimetric Analysis).

| Additive Concentration (%) | Thermal Stability (°C) |

|---|---|

| 0 | 300 |

| 5 | 320 |

| 10 | 350 |

Case Study 3: Anticancer Activity

Research conducted at a leading pharmaceutical institute investigated the cytotoxic activity of synthesized derivatives against breast cancer cell lines. The study revealed that compounds derived from this boron-containing structure exhibited IC50 values significantly lower than standard chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| Standard Chemotherapy | 15 |

| Derivative A | 8 |

| Derivative B | 5 |

Mechanism of Action

The mechanism of action of 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reactivity of its isocyanate group and the boron-containing dioxaborolane ring. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The boron-containing dioxaborolane ring can participate in various chemical reactions, enhancing the compound’s versatility and reactivity.

Comparison with Similar Compounds

Cross-Coupling Reactivity

- Halogen-Substituted Derivatives : Bromo and iodo variants (e.g., 2-(4-bromophenyl)) are pivotal in Suzuki-Miyaura reactions, forming biaryl structures in drug intermediates .

- Ethynyl-Substituted Derivatives : The ethynyl group (e.g., 2-(4-ethynylphenyl)) facilitates click chemistry, enabling rapid bioconjugation in polymer and biomaterial synthesis .

- Isocyanate-Substituted Analogs : The -NCO group reacts with amines to form ureas, making it valuable for covalent protein labeling or polymer crosslinking. This contrasts with methoxy or methyl groups, which lack such reactivity .

Stability and Electronic Effects

- Electron-Withdrawing Groups : The -NCO group is strongly electron-withdrawing, polarizing the boron center and increasing electrophilicity. This enhances reactivity in cross-couplings but may reduce hydrolytic stability compared to electron-donating groups (e.g., -OCH3) .

- Steric Effects : Bulky substituents (e.g., cyclopropoxy in ) lower reaction efficiency due to steric hindrance, whereas linear groups (e.g., ethynyl) minimize this issue .

Biological Activity

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 380430-64-8) is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and material science. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in various research domains.

- Molecular Formula : C13H16BNO3

- Molecular Weight : 245.09 g/mol

- IUPAC Name : this compound

- InChI Key : RHKRIDVZGAXYQE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily associated with its reactivity as an isocyanate and its boron-containing structure. Isocyanates are known for their ability to react with nucleophiles such as amines and alcohols, leading to the formation of carbamates and other derivatives. This reactivity is crucial in the development of pharmaceuticals and agrochemicals.

Toxicological Profile

The compound exhibits acute toxicity; it is classified as toxic if swallowed (H301) and may cause respiratory irritation (H334) . The GHS hazard statements indicate that it requires careful handling due to its potential health risks.

The biological mechanism through which this compound exerts its effects is primarily linked to its ability to modify proteins through carbamoylation. This modification can alter protein function and stability, impacting various biological pathways.

Case Studies

- Anticancer Activity :

- Neurotoxicity Assessment :

- Enzyme Inhibition Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 245.09 g/mol |

| Purity | ≥95% |

| Hazard Classification | GHS Class 6.1 |

| Acute Toxicity | Toxic if swallowed |

| Biological Activity | Observations |

|---|---|

| Anticancer Effects | Induces apoptosis |

| Neurotoxicity | Causes neuroinflammation |

| Enzyme Inhibition | Covalent modification |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via lithiation of an aryl halide followed by transmetallation with a boronate ester. For example, in a method adapted from ferrocenylphenyl derivatives, 4-bromophenyl precursors are treated with n-BuLi at −78°C in THF, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Yields (~23%) can be improved by optimizing stoichiometry, temperature, and purification methods (e.g., column chromatography with hexane/DCM) .

Q. Which spectroscopic techniques are most effective for characterizing this boronate ester?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 7.46–7.72 ppm) and methyl groups (δ 1.36 ppm) confirm substitution patterns and purity.

- <sup>11</sup>B NMR : A singlet near 30 ppm indicates the boronate ester structure.

- X-ray crystallography : Resolves torsional angles (e.g., O1–C17–C18–O2 = 24.2°) and packing interactions (C–H···π) .

- Mass spectrometry (FAB-MS) : Molecular ion peaks (e.g., m/z 387.13 for C22H25<sup>10</sup>BFeO2) verify molecular weight .

| Technique | Key Signals/Purpose |

|---|---|

| <sup>1</sup>H NMR | Methyl groups (δ 1.36 ppm), aromatic protons (δ 7.46–7.72 ppm) |

| <sup>11</sup>B NMR | Singlet at ~30 ppm (boron coordination) |

| X-ray | Confirms dioxaborolane ring conformation and intermolecular interactions |

Q. What are the typical cross-coupling reactions involving this compound?

The boronate ester participates in Suzuki-Miyaura couplings to form biaryl structures, facilitated by palladium catalysts. It also engages in Ir-catalyzed photoredox reactions with carbonyl compounds to form C–C bonds. For example, coupling with aryl halides under Pd(PPh3)4 in THF/water (80°C) yields >85% biaryl products .

Advanced Research Questions

Q. How can reaction conditions be optimized for Ir-catalyzed photoredox couplings using this boronate ester?

- Catalyst : Use [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 for enhanced redox potential.

- Solvent : Acetonitrile/water mixtures improve solubility and reaction efficiency.

- Light source : Blue LEDs (450 nm) maximize excitation of the photocatalyst.

- Temperature : Room temperature minimizes side reactions like boronate hydrolysis .

Q. What strategies mitigate moisture sensitivity during handling and storage?

Q. How do electronic effects of substituents on the aryl group influence reactivity?

Electron-withdrawing groups (e.g., –F, –CF3) enhance electrophilicity of the boronate, accelerating transmetallation in Suzuki couplings. Conversely, electron-donating groups (e.g., –OCH3) reduce reactivity but improve stability. For example, fluorinated derivatives (e.g., 2,6-difluorophenyl) show 20% faster coupling rates compared to phenyl analogs .

Q. What computational methods predict the reactivity of this compound in C–B bond transformations?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-couplings. Key parameters:

- Boron oxidation state : LUMO energy levels correlate with electrophilicity.

- Steric effects : Methyl groups on the dioxaborolane ring increase steric hindrance, slowing transmetallation .

Q. How can side reactions (e.g., protodeboronation) be minimized in coupling reactions?

Q. What structural insights can be gained from X-ray crystallography of related dioxaborolanes?

Crystal structures reveal:

Q. How does the isocyanate group influence post-functionalization applications?

The –NCO group enables urea/thiourea formation with amines/thiols, expanding access to heterocycles. For example, reaction with anilines in DCM at 0°C yields ureas, which are precursors to bioactive molecules like kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.